
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
Overview
Description
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is an organic compound characterized by the presence of an imidazolidinone ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For instance, the reaction between 4-methylimidazolidine-2,5-dione and a nitrile compound can yield the desired imidazolidinone structure.
Attachment to Benzonitrile: The imidazolidinone intermediate is then reacted with a benzonitrile derivative. This step often involves nucleophilic substitution reactions where the imidazolidinone acts as a nucleophile attacking the benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) (ppm) |
---|---|
Corynebacterium xerosis | 500 |
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
These findings suggest potential applications in developing antimicrobial agents.
Antitumor Activity
The compound has been investigated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating significant activity compared to control compounds. The mechanism may involve apoptosis and cell cycle arrest.
Enzyme Inhibition Studies
This compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could lead to therapeutic applications in diabetes management.
Interaction Studies
Studies focusing on the binding affinity of this compound with various biological targets are ongoing. Molecular docking and binding assays are recommended to elucidate its pharmacodynamics and pharmacokinetics further.
Synthetic Chemistry Applications
The synthesis of this compound can be achieved through several methods, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions highlight the compound's versatility as a reagent in synthetic chemistry.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several imidazolidine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria with MIC values indicating potential for clinical application.
- Antitumor Mechanism Investigation : Research conducted by the Journal of Medicinal Chemistry explored the cytotoxic mechanisms of this compound against various cancer cell lines. The study highlighted its ability to induce apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile
- 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile
Uniqueness
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is unique due to the specific positioning of the methyl group on the imidazolidinone ring and the nitrile group on the benzene ring. This unique structure can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.22 g/mol
The compound features an imidazolidine ring which is crucial for its biological interactions.
Research indicates that this compound exhibits various biological activities primarily through:
- Inhibition of Matrix Metalloproteinases (MMPs) :
- Antioxidant Properties :
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes the biological activities and findings related to this compound:
Activity | Effect | Reference |
---|---|---|
MMP Inhibition | Significant reduction in MMP-9 activity | |
Antioxidant Activity | Scavenging free radicals | |
Antimicrobial Activity | Effective against E. coli and S. aureus |
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in breast cancer cells, attributed to its MMP inhibitory activity.
-
Antioxidant Assessment :
- In vitro assays demonstrated that the compound reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide, suggesting potential therapeutic applications in age-related diseases.
-
Antimicrobial Testing :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing derivatives of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile?
- Methodological Answer: The compound is commonly functionalized via alkylation or nucleophilic substitution. For example, "General Method B" involves reacting the parent compound with α-bromo ketones or halides in the presence of a base (e.g., NaH in DMF). Yields vary (10–89%) depending on substituents and reaction conditions .
- Key Steps:
Dissolve the parent compound in DMF.
Add NaH to deprotonate the imidazolidinone nitrogen.
Introduce electrophilic reagents (e.g., 2-bromo-1-cyclohexylethan-1-one).
Purify via column chromatography or preparative HPLC .
Q. How is NMR spectroscopy applied to confirm structural integrity of derivatives?
- Methodological Answer: 1H and 13C NMR are critical for verifying substitution patterns. Key observations include:
- Imidazolidinone NH protons : Singlets near δ 9.0–9.3 ppm .
- Aromatic protons : Doublets (J ≈ 8.5 Hz) from the benzonitrile group .
- Carbonyl carbons : Peaks at δ 174–206 ppm in 13C NMR .
- Example: The cyclohexyl derivative (Compound 197) shows distinct cyclohexyl methylene signals at δ 1.03–1.96 ppm in 1H NMR .
Advanced Research Questions
Q. How can reaction yields be optimized for alkylation of this compound?
- Methodological Answer: Yield optimization depends on:
- Stoichiometry : Excess electrophile (1.1–1.2 eq) improves conversion .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Temperature : Room temperature to 50°C balances reactivity and side reactions .
- Purification : Use preparative HPLC for diastereoisomeric mixtures (e.g., Compound 39, 31% yield) .
- Example Table :
Q. What strategies resolve diastereoisomers in derivatives, and how are they characterized?
- Methodological Answer:
- Chromatography : Preparative HPLC with acetonitrile/water gradients separates diastereoisomers (e.g., Compounds 43a/43b, resolved using Sunfire C18 columns) .
- NMR Analysis : Complex splitting patterns (e.g., Compound 39’s diastereomeric mixture) require 2D NMR (COSY, HSQC) for assignment .
- UPLC-MS : Retention time shifts and mass fragmentation confirm purity (>95%) .
Q. How is the antimycobacterial activity of derivatives evaluated, and what controls are essential?
- Methodological Answer:
- MIC Assay :
Use M. tuberculosis H37Rv in Middlebrook 7H9 broth.
Add Resazurin dye; fluorescence indicates bacterial viability.
Include positive (Isoniazid, MIC = 1.8 µM) and no-growth (Rifampicin) controls .
- Data Interpretation :
- Active derivatives (e.g., Compound 198, MIC < 10 µM) show reduced fluorescence vs. controls.
Q. What crystallographic techniques are used to determine the solid-state structure of derivatives?
- Methodological Answer:
Properties
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPTCRAKRHCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937687 | |
Record name | 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169808-00-8 | |
Record name | Benzonitrile, 4-(4-methyl-2,5-dioxo-4-imidazolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169808008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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